REACTION_CXSMILES
|
[NH4+].[OH:2][C:3]([CH2:14][C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[NH:17][CH:16]=1)([C:11]([O-:13])=[O:12])[CH2:4][C:5](=[N:9]O)[C:6]([O-:8])=[O:7].[NH4+].[H][H].O[C@@](CC1C2C(=CC=CC=2)NC=1)(C(O)=O)C[C@@H](N)C(O)=O.O[C@](CC1C2C(=CC=CC=2)NC=1)(C(O)=O)C[C@@H](N)C(O)=O>N.[C].[Rh]>[OH:2][C:3]([CH2:14][C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[NH:17][CH:16]=1)([C:11]([OH:13])=[O:12])[CH2:4][CH:5]([NH2:9])[C:6]([OH:8])=[O:7] |f:0.1.2,7.8|
|
Name
|
4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
[NH4+].OC(CC(C(=O)[O-])=NO)(C(=O)[O-])CC1=CNC2=CC=CC=C12.[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
catalyst
|
Smiles
|
[C].[Rh]
|
Name
|
ammonium salt
|
Quantity
|
0.075 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@](C[C@H](C(=O)O)N)(C(=O)O)CC1=CNC2=CC=CC=C12
|
Name
|
ammonium salt
|
Quantity
|
0.036 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@@](C[C@H](C(=O)O)N)(C(=O)O)CC1=CNC2=CC=CC=C12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added, for reaction at ambient temperature
|
Type
|
FILTRATION
|
Details
|
14 hours later, the catalyst was filtered off
|
Duration
|
14 h
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Name
|
|
Type
|
|
Smiles
|
OC(CC(C(=O)O)N)(C(=O)O)CC1=CNC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH4+].[OH:2][C:3]([CH2:14][C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[NH:17][CH:16]=1)([C:11]([O-:13])=[O:12])[CH2:4][C:5](=[N:9]O)[C:6]([O-:8])=[O:7].[NH4+].[H][H].O[C@@](CC1C2C(=CC=CC=2)NC=1)(C(O)=O)C[C@@H](N)C(O)=O.O[C@](CC1C2C(=CC=CC=2)NC=1)(C(O)=O)C[C@@H](N)C(O)=O>N.[C].[Rh]>[OH:2][C:3]([CH2:14][C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[NH:17][CH:16]=1)([C:11]([OH:13])=[O:12])[CH2:4][CH:5]([NH2:9])[C:6]([OH:8])=[O:7] |f:0.1.2,7.8|
|
Name
|
4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
[NH4+].OC(CC(C(=O)[O-])=NO)(C(=O)[O-])CC1=CNC2=CC=CC=C12.[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
catalyst
|
Smiles
|
[C].[Rh]
|
Name
|
ammonium salt
|
Quantity
|
0.075 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@](C[C@H](C(=O)O)N)(C(=O)O)CC1=CNC2=CC=CC=C12
|
Name
|
ammonium salt
|
Quantity
|
0.036 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@@](C[C@H](C(=O)O)N)(C(=O)O)CC1=CNC2=CC=CC=C12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added, for reaction at ambient temperature
|
Type
|
FILTRATION
|
Details
|
14 hours later, the catalyst was filtered off
|
Duration
|
14 h
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Name
|
|
Type
|
|
Smiles
|
OC(CC(C(=O)O)N)(C(=O)O)CC1=CNC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH4+].[OH:2][C:3]([CH2:14][C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[NH:17][CH:16]=1)([C:11]([O-:13])=[O:12])[CH2:4][C:5](=[N:9]O)[C:6]([O-:8])=[O:7].[NH4+].[H][H].O[C@@](CC1C2C(=CC=CC=2)NC=1)(C(O)=O)C[C@@H](N)C(O)=O.O[C@](CC1C2C(=CC=CC=2)NC=1)(C(O)=O)C[C@@H](N)C(O)=O>N.[C].[Rh]>[OH:2][C:3]([CH2:14][C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[NH:17][CH:16]=1)([C:11]([OH:13])=[O:12])[CH2:4][CH:5]([NH2:9])[C:6]([OH:8])=[O:7] |f:0.1.2,7.8|
|
Name
|
4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
[NH4+].OC(CC(C(=O)[O-])=NO)(C(=O)[O-])CC1=CNC2=CC=CC=C12.[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
catalyst
|
Smiles
|
[C].[Rh]
|
Name
|
ammonium salt
|
Quantity
|
0.075 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@](C[C@H](C(=O)O)N)(C(=O)O)CC1=CNC2=CC=CC=C12
|
Name
|
ammonium salt
|
Quantity
|
0.036 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@@](C[C@H](C(=O)O)N)(C(=O)O)CC1=CNC2=CC=CC=C12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added, for reaction at ambient temperature
|
Type
|
FILTRATION
|
Details
|
14 hours later, the catalyst was filtered off
|
Duration
|
14 h
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Name
|
|
Type
|
|
Smiles
|
OC(CC(C(=O)O)N)(C(=O)O)CC1=CNC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |